

Application Notes and Protocols: Investigating the Metabolic Effects of AU1235 on *Mycobacterium tuberculosis*

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Compound of Interest

Compound Name: AU1235

Cat. No.: B15564615

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Introduction

AU1235 is a potent adamantyl urea compound with significant bactericidal activity against *Mycobacterium tuberculosis* (Mtb), including multidrug-resistant (MDR) strains.[1][2][3] Its primary mechanism of action is the specific inhibition of the essential inner membrane transporter MmpL3.[1][2][3][4][5] MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm.[2][3][4] By blocking MmpL3, **AU1235** disrupts the mycolic acid transport pathway, preventing the formation of the mycobacterial outer membrane and ultimately leading to cell death.[1][2] This document provides detailed application notes and protocols for studying the broader metabolic consequences of **AU1235** treatment on Mtb, beyond its immediate effect on mycolic acid transport.

Core Concepts and Experimental Rationale

The inhibition of MmpL3 by **AU1235** has direct and indirect metabolic consequences. The primary, direct effect is the intracellular accumulation of TMM and the depletion of downstream mycolic acid-containing structures in the cell envelope.[1][4][6] Indirectly, the disruption of cell wall biosynthesis, a highly energy-intensive process, and the potential dissipation of the proton

motive force (PMF) by MmpL3 inhibitors can have widespread effects on central carbon metabolism, amino acid metabolism, and other key metabolic pathways.^[7]

The following protocols are designed to provide a comprehensive metabolic profile of Mtb treated with **AU1235**, enabling researchers to understand the downstream effects of MmpL3 inhibition and identify potential secondary metabolic vulnerabilities.

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize the expected quantitative outcomes from the described experimental protocols when studying the effects of **AU1235** on Mtb metabolism.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of **AU1235** against M. tuberculosis H37Rv

Parameter	Concentration (µg/mL)
MIC	0.1
MBC	0.5

Table 2: Metabolic Profiling of **AU1235**-Treated M. tuberculosis H37Rv (Relative Abundance of Key Metabolites)

Metabolite	Untreated Control (Relative Abundance)	AU1235-Treated (Relative Abundance)	Fold Change
Trehalose Monomycolate (TMM)	1.0	15.2	+15.2
Trehalose Dimycolate (TDM)	1.0	0.2	-5.0
Glucose-6-phosphate	1.0	1.8	+1.8
Fructose-1,6-bisphosphate	1.0	2.1	+2.1
Pyruvate	1.0	0.6	-0.4
Acetyl-CoA	1.0	0.5	-0.5
ATP	1.0	0.4	-0.6
NAD ⁺ /NADH Ratio	5.0	2.1	-2.4

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the potency of **AU1235** against *M. tuberculosis*.

Materials:

- *M. tuberculosis* H37Rv culture
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
- **AU1235** stock solution (10 mg/mL in DMSO)

- 96-well microplates
- Resazurin solution (0.02% w/v in sterile water)
- Middlebrook 7H10 agar plates

Procedure:

- Prepare serial dilutions of **AU1235** in 7H9 broth in a 96-well plate.
- Inoculate each well with a standardized Mtb suspension to a final density of 5×10^5 CFU/mL.
- Include a positive control (Mtb without **AU1235**) and a negative control (broth only).
- Incubate the plates at 37°C for 7 days.
- For MIC determination, add 10 µL of resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of **AU1235** that prevents this color change.
- For MBC determination, plate 100 µL from wells with concentrations at and above the MIC onto 7H10 agar plates.
- Incubate the agar plates at 37°C for 3-4 weeks.
- The MBC is the lowest concentration of **AU1235** that results in a $\geq 99.9\%$ reduction in CFU compared to the initial inoculum.

Protocol 2: Metabolic Labeling with ^{14}C -Acetate to Monitor Mycolic Acid Transport

Objective: To specifically assess the effect of **AU1235** on mycolic acid synthesis and transport.

Materials:

- M. tuberculosis H37Rv culture

- 7H9-OADC-Tween 80 medium
- **AU1235**
- [1,2-¹⁴C]acetic acid
- TLC plates
- Solvent system (e.g., chloroform:methanol:water, 20:4:0.5, v/v)
- Phosphorimager

Procedure:

- Grow Mtb to mid-log phase in 7H9-OADC-Tween 80 medium.
- Treat the culture with **AU1235** at a concentration of 5x MIC for 5 hours at 37°C. An untreated culture should be used as a control.
- Add [¹⁴C]acetate to both cultures at the same time as the inhibitor.
- After incubation, collect the bacterial cells and the culture filtrate separately.
- Extract lipids from both fractions.
- Spot equal volumes of the lipid extracts onto a TLC plate.
- Develop the TLC plate using an appropriate solvent system.
- Visualize the radiolabeled lipids by autoradiography. A decrease in TDM and cell wall-bound mycolic acids, with a concurrent intracellular accumulation of TMM, is expected in the **AU1235**-treated sample.^[6]

Protocol 3: Global Metabolomic Profiling using LC-MS

Objective: To obtain a comprehensive overview of the metabolic changes induced by **AU1235**.

Materials:

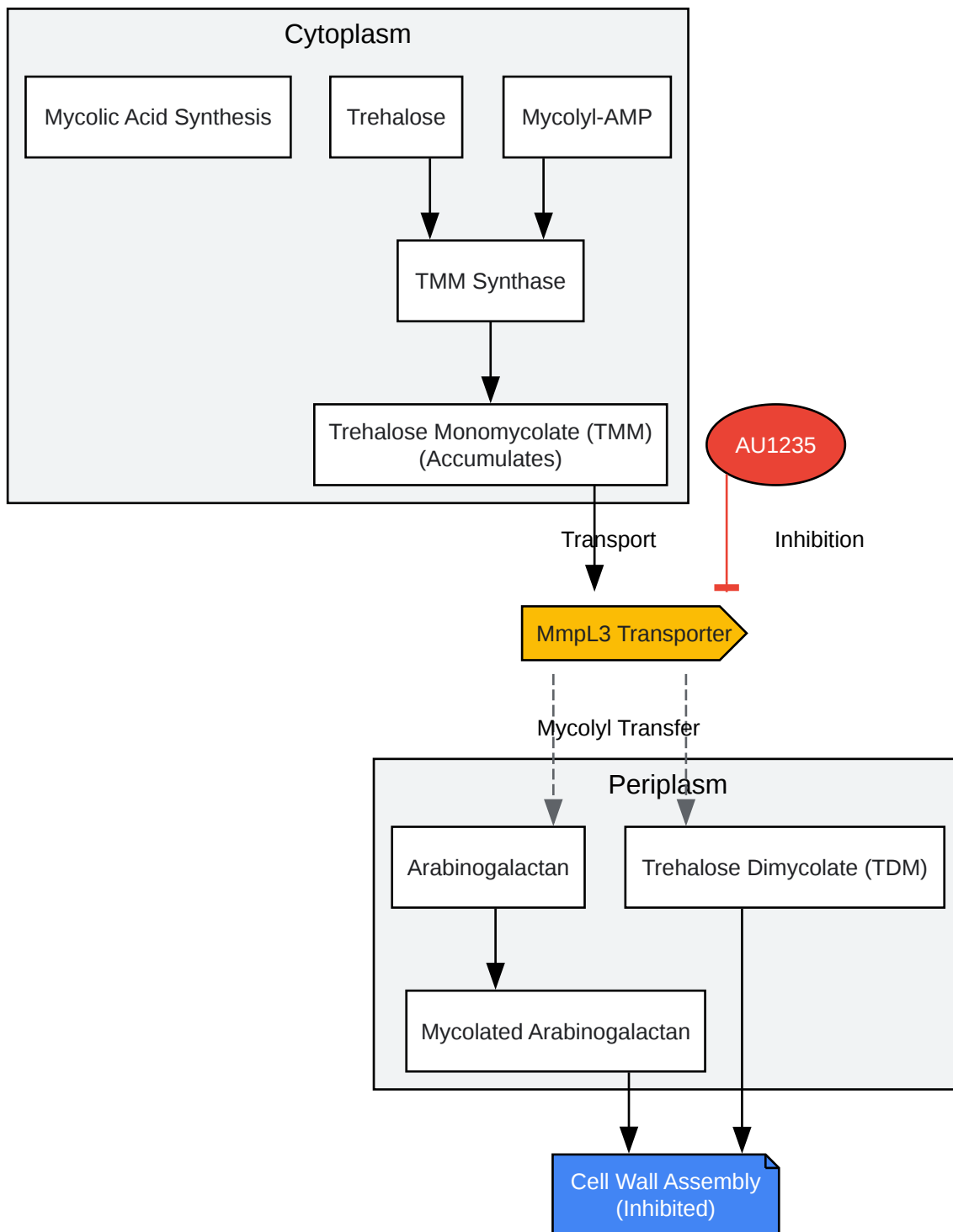
- M. tuberculosis H37Rv culture
- **AU1235**
- Quenching solution (e.g., 60% methanol, -40°C)
- Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20, v/v, -20°C)
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

- Grow Mtb to mid-log phase and treat with **AU1235** (5x MIC) for a defined period (e.g., 24 hours). Include an untreated control.
- Rapidly quench metabolic activity by adding the bacterial culture to a cold quenching solution.
- Harvest the cells by centrifugation at low temperature.
- Extract metabolites using a cold extraction solvent.
- Clarify the extract by centrifugation.
- Analyze the supernatant using a high-resolution LC-MS system.
- Process the data using appropriate software to identify and quantify metabolites. Compare the metabolic profiles of treated and untreated samples.

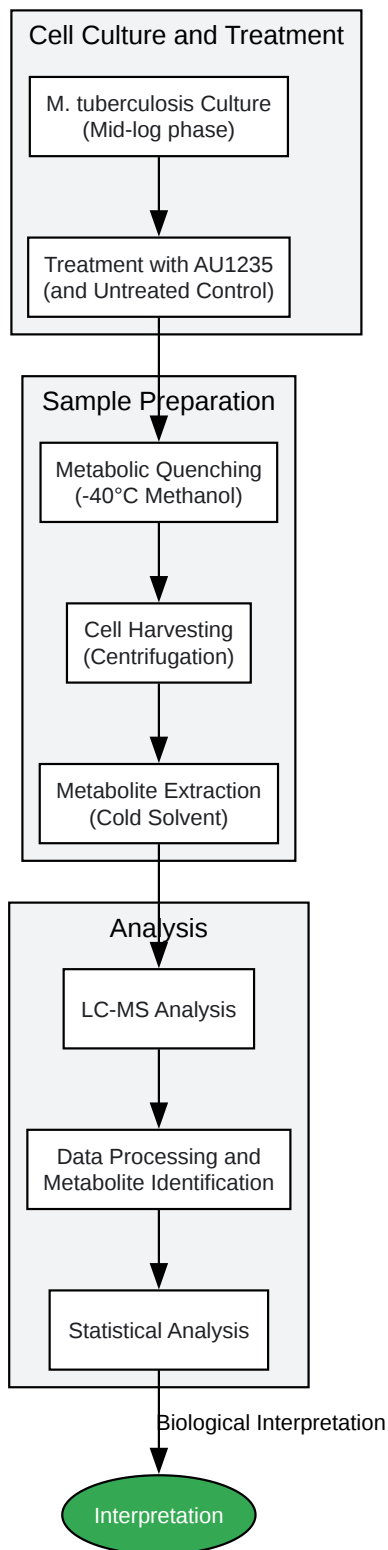
Visualizations

AU1235 Mechanism of Action

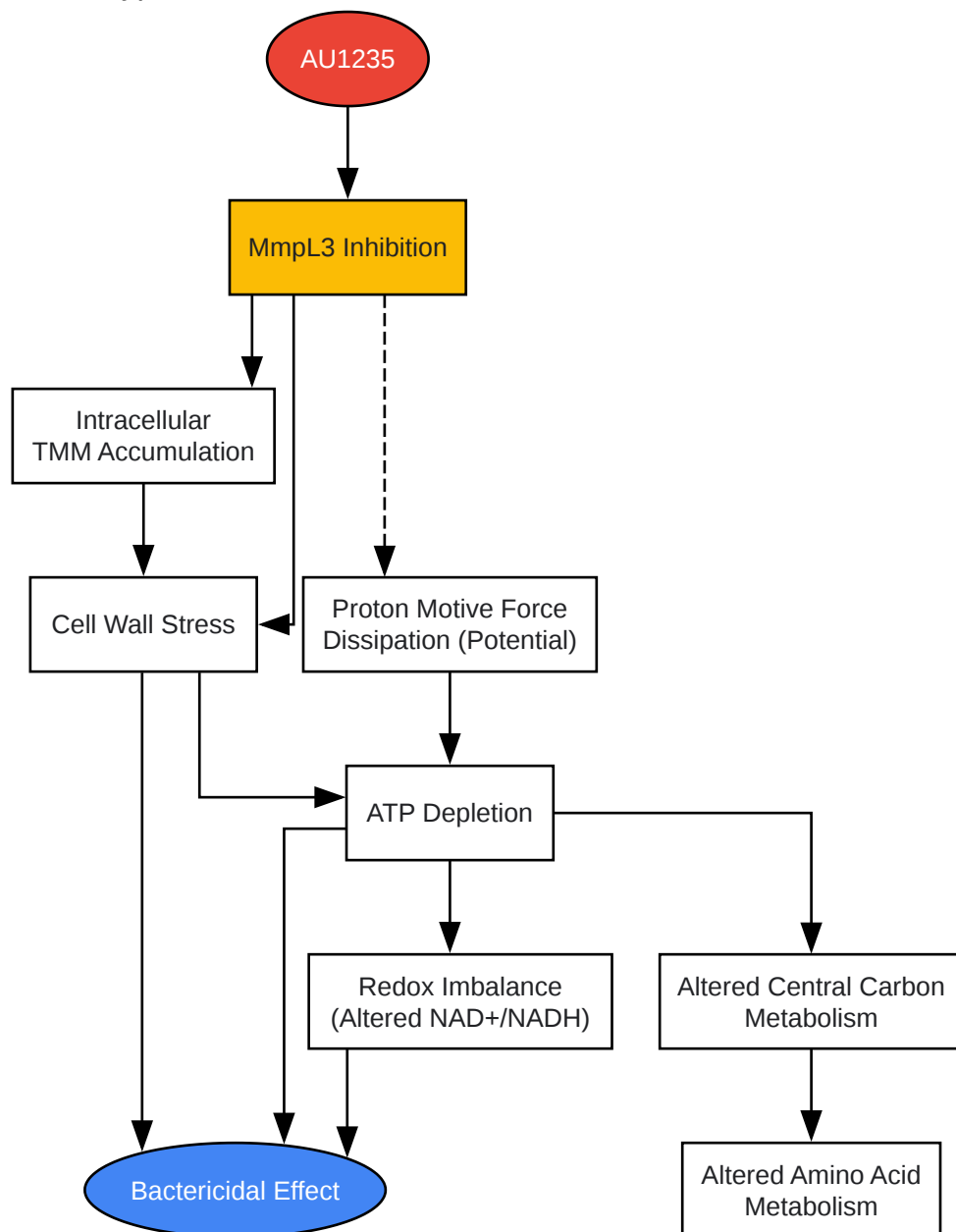
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Caption: Mechanism of **AU1235** action on the MmpL3 transporter.

Experimental Workflow for Metabolomics

[Click to download full resolution via product page](#)Caption: Workflow for studying the metabolic effects of **AU1235**.

Hypothesized Downstream Metabolic Effects of AU1235

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Caption: Potential downstream metabolic effects of **AU1235**.

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